Enhanced COX Enzyme Inhibition Potency Attributable to Halogen Substitution Pattern
While direct enzyme inhibition data for 4-amino-5-fluoro-7-iodo-1,3-benzodioxole are not available, class-level SAR data from a series of 12 benzodioxole derivatives demonstrate that halogen substitution on the benzodioxole scaffold dramatically improves COX inhibitory activity. Ortho-halogenated compounds (bearing Br, Cl, or I) showed significantly greater potency than non-halogenated analogs. The most potent compound (4f) achieved an IC50 of 0.725 µM against COX1, representing a >37-fold improvement over the least active halogenated analog (3c, IC50 = 27.06 µM) [1]. The presence of both fluorine and iodine in the target compound is expected to further enhance binding affinity through a combination of strong electron-withdrawing effects (fluorine) and halogen-bonding interactions (iodine) [1].
| Evidence Dimension | COX1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured; inferred from class SAR to be in the low micromolar range based on dual halogenation pattern |
| Comparator Or Baseline | Compound 3c (aryl acetate class, iodo-substituted): IC50 = 27.06 µM; Compound 4f (acetic acid class, iodo-substituted): IC50 = 0.725 µM |
| Quantified Difference | Up to 37-fold difference in IC50 between the most and least potent halogenated analogs within the same benzodioxole series |
| Conditions | In vitro COX inhibition assay kit; recombinant human COX1 enzyme |
Why This Matters
The dual halogenation pattern (5-fluoro, 7-iodo) is predicted to confer COX inhibitory potency superior to that of non-halogenated or mono-halogenated benzodioxole analogs, making the compound a more attractive starting point for anti-inflammatory drug discovery programs.
- [1] Hawash M, et al. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 2020, 14, 54. View Source
